5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Description
5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a substituted tetrahydroquinolinone derivative characterized by a bicyclic scaffold with a 5-amino group and 7,7-dimethyl substitutions. This compound is part of a broader class of quinolinones, which are recognized for their diverse biological activities, including anti-fibrotic, anti-cancer, and antimicrobial properties . The dimethyl groups at the 7-position and the amino group at the 5-position contribute to its unique physicochemical and pharmacological profile.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-amino-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-11(2)5-8(12)7-3-4-10(14)13-9(7)6-11/h3-4,8H,5-6,12H2,1-2H3,(H,13,14) |
InChI Key |
ODJKQAIQHWNBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C1)NC(=O)C=C2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations:
- Thermal Stability : Crystalline analogs like 9a exhibit higher stability, while hygroscopic derivatives (e.g., hydroxylated) require controlled storage .
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